

# Penicillin G Potassium Continuous Intravenous Infusion: Research Protocols and Clinical Applications

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Penicillin G Potassium

CAS No.: 113-98-4

Cat. No.: S001851

[Get Quote](#)

## Introduction and Clinical Pharmacology

**Penicillin G Potassium** is a natural beta-lactam antibiotic with time-dependent bactericidal activity. Its efficacy correlates with the duration that the serum drug concentration remains above the **Minimum Inhibitory Concentration (MIC)** of the pathogen [1]. Continuous intravenous infusion aims to maintain a steady drug level at the infection site, optimizing bactericidal activity while minimizing potential toxicity associated with high peak concentrations from intermittent bolus dosing [2].

The pharmacokinetic profile of Penicillin G supports the use of continuous infusion. After IV administration, it has a **very short serum half-life** of approximately 30 to 50 minutes in individuals with normal renal function [2]. It is rapidly cleared by the kidneys, primarily via active tubular secretion [2] [1]. This rapid clearance necessitates frequent dosing or continuous infusion to maintain therapeutic levels, especially in severe infections requiring high, sustained concentrations [3].

## Reconstitution and Solution Preparation

### Reconstitution Protocol

Proper reconstitution is critical for maintaining drug stability and potency.

**Materials:**

- Vials of **Penicillin G Potassium** (5 million or 20 million units)
- Sterile diluent (Water for Injection, 0.9% Sodium Chloride Injection, or 5% Dextrose in Water)
- Sterile syringes and needles
- Appropriate final infusion container (e.g., IV bag or bottle)

**Procedure:**

- **Aseptic Technique:** Perform all steps under sterile conditions.
- **Initial Dilution:** Add the recommended volume of diluent to the vial to achieve the desired concentration.
- **Agitation:** Gently agitate or roll the vial until the powder is completely dissolved.
- **Final Dilution:** Withdraw the required volume of the concentrated solution and add it to the final IV infusion bag containing the calculated volume of compatible IV fluid [3].

Table 1: Reconstitution Guidelines for **Penicillin G Potassium** Vials

| Vial Strength    | Desired Approx. Concentration | Volume of Solvent to Add | Primary Use                   |
|------------------|-------------------------------|--------------------------|-------------------------------|
| 5 million units  | 50,000 units/mL               | 100 mL                   | Intravenous Infusion          |
|                  | 250,000 units/mL              | 18.2 mL                  | Intravenous Infusion          |
|                  | 500,000 units/mL              | 8.2 mL                   | Intravenous Infusion [3]      |
| 20 million units | 250,000 units/mL              | 75.0 mL                  | Intravenous Infusion Only     |
|                  | 500,000 units/mL              | 33.0 mL                  | Intravenous Infusion Only     |
|                  | 1,000,000 units/mL            | 11.5 mL                  | Intravenous Infusion Only [3] |

## Stability and Storage

- **Refrigerated Solution:** Reconstituted solutions are stable for **up to 7 days** when stored refrigerated at 2°C to 8°C (36°F to 46°F) without significant potency loss [3].
- **Room Temperature:** Prepared infusion solutions may be kept at room temperature for 24 hours [4].
- **Frozen Preparations:** Commercially available frozen bags should be thawed at room or refrigerator temperature and should not be refrozen [4].

## Continuous Infusion Dosing Protocols

Dosing is highly dependent on the infecting organism and severity. The following table summarizes standard continuous infusion dosing for serious infections in adults with normal renal function.

Table 2: Continuous Intravenous Infusion Dosing Guide for Adults

| Clinical Indication                                                    | Target Daily Dose             | Standard Infusion Protocol & Duration                                                                                                                                                                   | Notes                                                                                    |
|------------------------------------------------------------------------|-------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------|
| <b>General Severe Infections</b> (Pneumonia, Septicemia, Endocarditis) | 12 - 24 million units [5] [3] | Administer total daily dose diluted in compatible fluid, infused continuously over 24 hours [3]. Duration: 10-14 days, or 48-72 hours post-symptom resolution.                                          | For streptococcal infections, treat for at least 10 days to prevent rheumatic fever [3]. |
| <b>Meningitis (IDSA Guidelines)</b>                                    | 24 million units [5]          | Administer total daily dose diluted in compatible fluid, infused continuously over 24 hours. Duration: 10-14 days (S. pneumoniae), 14-21 days (S. agalactiae), at least 21 days (L. monocytogenes) [5]. | Consider concomitant aminoglycoside for L. monocytogenes or S. agalactiae [5].           |
| <b>Neurosyphilis (CDC Guidelines)</b>                                  | 18 - 24 million units [5]     | 3-4 million units every 4 hours via intermittent infusion OR as a <b>continuous IV infusion for 10-14 days</b> [5] [6].                                                                                 | Often followed by IM Benzathine Penicillin G [5] [3].                                    |
| <b>Anthrax (Systemic, CDC Guidelines)</b>                              | 24 million                    | 4 million units IV every 4 hours (intermittent) is recommended;                                                                                                                                         | Use only for penicillin-susceptible strains.                                             |

| Clinical Indication                | Target Daily Dose         | Standard Infusion Protocol & Duration                                                                           | Notes                                               |
|------------------------------------|---------------------------|-----------------------------------------------------------------------------------------------------------------|-----------------------------------------------------|
|                                    | units [5]                 | apply same total daily dose via continuous infusion [5]. Duration: At least 2 weeks or until clinically stable. | Recommended with a protein synthesis inhibitor [5]. |
| Listeria Meningitis                | 15 - 20 million units [3] | Administer total daily dose diluted in compatible fluid, infused continuously over 24 hours for 2 weeks [3].    |                                                     |
| Actinomycosis (Thoracic/Abdominal) | 10 - 20 million units [3] | Administer total daily dose diluted in compatible fluid, infused continuously over 24 hours for 6 weeks [3].    | May be followed by oral Penicillin V [6].           |

## Special Population Dosing

- **Pediatric Patients:** Dosing is typically weight-based.
  - **General Serious Infections:** 150,000 to 300,000 units/kg/day, administered via continuous or divided intermittent infusion [3] [4].
  - **Meningitis:** 250,000 units/kg/day (Max: 12-20 million units/day) [3].
- **Renal Impairment:** Penicillin G clearance correlates directly with renal function. Dosage adjustments are required in severe impairment [2] [3].
  - **CrCl < 10 mL/min:** Administer a full loading dose, then one-half of the loading dose every 8-10 hours [3].
  - **Uremic patients (CrCl >10 mL/min):** Administer a full loading dose, then one-half of the loading dose every 4-5 hours [3].
  - **Hemodialysis:** The drug is removed during hemodialysis; administer dose post-dialysis [6].

## Experimental Protocol for Infusion Workflow

The following diagram illustrates the logical workflow for preparing and administering a continuous infusion of **Penicillin G Potassium**.



[Click to download full resolution via product page](#)

## Safety and Monitoring

### Adverse Effects and Toxicity

- **Hypersensitivity Reactions:** Penicillin can cause severe, potentially fatal **anaphylaxis** [2] [1]. Careful patient history for previous reactions to penicillins or cephalosporins is mandatory [2] [7].
- **Electrolyte Imbalance:** The potassium salt formulation contains **1.68 mEq of potassium per million units** [2]. High-dose regimens can cause **hyperkalemia**, particularly in patients with renal impairment [1] [4]. Similarly, the sodium content (0.3 mEq per million units) can contribute to hypernatremia and fluid retention [2] [4].
- **Neurotoxicity:** High doses (>20 million units/day), especially in renal failure, may cause CNS effects including **myoclonus, seizures, and coma** [4] [7].
- **Hematologic Effects:** Hemolytic anemia, neutropenia, and leukopenia have been reported with high-dose, prolonged therapy [1] [8].
- **Nephrotoxicity:** Interstitial nephritis is a potential risk [4].

### Essential Monitoring Parameters

- **Serum Electrolytes:** Potassium and sodium levels should be monitored regularly during high-dose therapy [4].
- **Renal Function:** Serum creatinine and BUN should be tracked for dose adjustment [3].
- **Complete Blood Count (CBC):** To monitor for hematologic adverse effects [8].
- **Neurological Status:** Observe for signs of neurotoxicity in patients receiving high doses or with renal impairment [7].
- **Clinical Response:** Monitor vital signs, fever, and other signs of infection resolution [7].

## Conclusion

Continuous intravenous infusion of **Penicillin G Potassium** is a vital administration strategy for managing severe bacterial infections, leveraging its time-dependent killing pharmacokinetics. Successful implementation requires strict adherence to reconstitution protocols, appropriate weight-based and indication-driven dosing, and vigilant monitoring for electrolyte disturbances and neurological toxicity,

particularly in vulnerable populations. These detailed application notes provide a framework for researchers and clinicians to optimize therapeutic outcomes while minimizing risks.

### ***Need Custom Synthesis?***

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. Penicillin - StatPearls - NCBI Bookshelf - NIH [[ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
2. for Injection, USP Penicillin G Potassium [[dailymed.nlm.nih.gov](https://dailymed.nlm.nih.gov/)]
3. Pfizerpen Dosage Guide - Drugs.com [[drugs.com](https://www.drugs.com/)]
4. penicillin - Drug Summary [[pdr.net](https://www.pdr.net/)]
5. Penicillin G Potassium Dosage Guide + Max Dose ... [[drugs.com](https://www.drugs.com/)]
6. penicillin G aqueous (Rx) [[reference.medscape.com](https://reference.medscape.com/)]
7. Penicillin G (Potassium, Sodium) Injection [[medlineplus.gov](https://www.ncbi.nlm.nih.gov/medlineplus/)]
8. What are the side effects of Penicillin G Potassium? [[synapse.patsnap.com](https://www.synapse.patsnap.com/)]

To cite this document: Smolecule. [Penicillin G Potassium Continuous Intravenous Infusion: Research Protocols and Clinical Applications]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b001851#penicillin-g-potassium-continuous-rate-infusion-protocols>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)